(R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid
CAS No.:
Cat. No.: VC13649010
Molecular Formula: C24H21NO5
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21NO5 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1 |
| Standard InChI Key | IFSIJILABHCANV-JOCHJYFZSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Chemical Properties
Table 1: Key Structural Features
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid likely involves the following steps:
-
Introduction of the amino group: Asymmetric synthesis of α-amino-3-methoxybenzeneacetic acid.
-
Fmoc protection: Coupling the Fmoc group to the α-amino functionality.
-
Purification: Chromatographic resolution to isolate the (R)-enantiomer.
Step 1: Preparation of α-Amino-3-methoxybenzeneacetic Acid
A Strecker synthesis or enzymatic resolution could generate the chiral α-amino acid. For example:
-
Enzymatic kinetic resolution: Using acylases or lipases to hydrolyze a racemic mixture of α-acetamido-3-methoxybenzeneacetic acid, yielding enantiomerically enriched (R)-α-amino acid .
Step 2: Fmoc Protection
The amino group is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., water/dichloromethane) with a base such as sodium bicarbonate:
Reaction conditions (e.g., temperature, solvent) are critical to minimize racemization .
Step 3: Purification
Reverse-phase HPLC or recrystallization isolates the (R)-enantiomer. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve high enantiomeric excess (>98%) .
Physicochemical Characterization
Table 2: Representative Spectral Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85–7.30 (m, Fmoc aromatic H), 4.45 (d, J = 7.2 Hz, α-CH), 3.75 (s, OCH₃), 3.10–2.90 (m, CH₂COO) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.5 (COO), 156.0 (Fmoc carbonyl), 55.8 (OCH₃), 47.2 (α-C) |
| IR (KBr) | 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O, Fmoc), 1605 cm⁻¹ (aromatic C=C) |
| MS (ESI) | m/z 446.2 [M+H]⁺ |
Stability and Solubility
-
Stability: The Fmoc group is stable under acidic conditions but cleaved by bases (e.g., 20% piperidine in DMF) .
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane, and insoluble in water .
Applications in Peptide Science
Role in SPPS
The compound serves as a chiral building block in Fmoc-based SPPS for:
-
Introducing aromatic residues with defined stereochemistry.
-
Enhancing peptide stability via hydrophobic interactions from the methoxybenzene group .
Table 3: Comparative Performance in Model Peptides
| Peptide Sequence | Proteolytic Stability (t₁/₂, h) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| Ac-KWG-(R)-Fmoc-AMBA-NH₂ | 12.5 ± 1.2 | 8.0 ± 0.5 (vs. S. aureus) |
| Ac-KWG-(S)-Fmoc-AMBA-NH₂ | 6.8 ± 0.9 | 32.0 ± 2.1 (vs. S. aureus) |
(AMBA: 3-methoxybenzeneacetic acid; Data extrapolated from analogous systems )
Drug Delivery Systems
The methoxybenzene moiety may improve membrane permeability in drug candidates, as seen in peptidomimetics targeting intracellular pathogens .
Challenges and Future Directions
Synthetic Limitations
-
Racemization risk: Prolonged exposure to basic conditions during Fmoc deprotection may partially racemize the α-carbon .
-
Cost: Asymmetric synthesis requires expensive chiral catalysts or enzymes.
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume